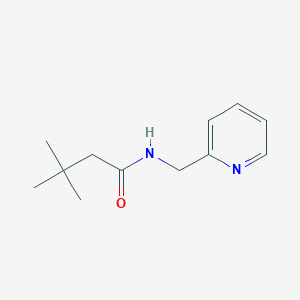![molecular formula C13H13N3O2 B5577818 5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)
5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile, also known as MOB-AMOZ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. MOB-AMOZ belongs to the oxazole family and contains a carbonitrile group, which makes it a versatile compound for various biological applications.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Research indicates that derivatives of 1,2,4-triazole, which share structural similarities with "5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile", exhibit significant antimicrobial and anticancer activities. For instance, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate antimicrobial activities against various microorganisms. Similarly, Bekircan et al. (2008) explored the anticancer potential of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against a panel of cancer cell lines, revealing promising results (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010; Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Corrosion Inhibition
In the field of materials science, pyranopyrazole derivatives, which are structurally related to the compound of interest, have been investigated for their corrosion inhibition performance. Yadav et al. (2016) synthesized two pyranopyrazole derivatives and assessed their efficacy as inhibitors for mild steel corrosion in HCl solution. The study found high inhibition efficiencies, suggesting potential applications in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Molecular and Structural Studies
The molecular structure and properties of compounds related to "this compound" have also been subjects of interest. Şahin et al. (2011) conducted X-ray diffraction and density functional theory (DFT) studies on a similar compound, providing insights into its structural characteristics and potential for forming hydrogen bonds, which is crucial for understanding its interactions with biological molecules (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, & Buyukgungor, Orhan, 2011).
Potential Inhibitors of HIV-1
Larsen et al. (1999) explored the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1, indicating the therapeutic potential of compounds with similar structures in treating viral infections (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-methyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-16-12(7-14)13(18-9)15-8-10-3-5-11(17-2)6-4-10/h3-6,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLIHFOWBWMVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NCC2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)
![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)
![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
